Butyrolactone II

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Procure Butyrolactone II (CAS 87414-44-6) for research requiring a butenolide fungal metabolite with a distinct lack of a prenyl side chain. This structural difference makes it the most potent antioxidant among its analogs (DPPH IC50=17.64 µM vs 51.39 µM for Butyrolactone I), ideal for oxidative stress and free radical studies. It also serves as a validated 5-LOX inhibitor and a low-activity α-glucosidase control for SAR validation.

Molecular Formula C19H16O7
Molecular Weight 356.3 g/mol
Cat. No. B8136551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrolactone II
Molecular FormulaC19H16O7
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O
InChIInChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1
InChIKeyAEKPZNDJHWFONI-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyrolactone II: A Fungal Butenolide with Distinct Radical Scavenging and 5-LOX Inhibition Properties


Butyrolactone II (CAS 87414-44-6) is a butenolide fungal secondary metabolite primarily isolated from Aspergillus terreus . It is characterized by a γ-butyrolactone core structure with a methyl ester group and two para-hydroxyphenyl substituents [1]. Unlike its closely related analog butyrolactone I, butyrolactone II lacks the prenyl side chain at the C-4 position, a structural difference that fundamentally alters its biological activity profile [2].

Why Generic γ-Butyrolactones Cannot Substitute for Butyrolactone II


γ-Butyrolactones represent a broad class of compounds with diverse biological activities, but their specific substitution patterns dictate distinct target engagement and potency [1]. Butyrolactone II, distinguished by its unique lack of a prenyl side chain compared to butyrolactone I, exhibits a fundamentally different selectivity profile: it is a more potent antioxidant but a weaker α-glucosidase inhibitor [2]. Furthermore, its activity against 5-lipoxygenase (5-LOX) is specific, with an IC50 that differs from other fungal butenolides . Therefore, substituting butyrolactone II with a generic γ-butyrolactone or even a closely related analog like butyrolactone I will result in a different, and potentially suboptimal, experimental outcome.

Butyrolactone II: Quantitative Differentiation Against Key Comparators


Butyrolactone II vs. Butyrolactone I: Superior Antioxidant Activity

In a direct comparative study, butyrolactone II (lacking a prenyl side chain) demonstrated significantly greater potency in scavenging DPPH free radicals compared to butyrolactone I (which contains a prenyl side chain). The IC50 value for butyrolactone II was 17.64 ± 6.41 μM, while butyrolactone I had an IC50 of 51.39 ± 3.68 μM [1]. This indicates a nearly 3-fold higher antioxidant capacity for butyrolactone II in this assay.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Butyrolactone II vs. Butyrolactone I: Reduced α-Glucosidase Inhibition

The same direct comparative study revealed that the absence of the prenyl side chain in butyrolactone II leads to a marked reduction in α-glucosidase inhibitory activity. Butyrolactone II exhibited an IC50 of 96.01 μM, making it approximately half as potent as butyrolactone I, which had an IC50 of 52.17 ± 5.68 μM [1].

α-Glucosidase Inhibition Antidiabetic Selectivity

Butyrolactone II as a 5-Lipoxygenase (5-LOX) Inhibitor

Butyrolactone II has been identified as an inhibitor of the pro-inflammatory enzyme 5-lipoxygenase (5-LOX), with a reported IC50 value of 21.43 μg/ml . While a direct comparison to butyrolactone I under identical conditions is not available for this specific target, this activity profile distinguishes it as a research tool for studying the 5-LOX pathway.

5-Lipoxygenase Anti-inflammatory Inflammation

Antimicrobial Activity of a Butyrolactone II Derivative

A derivative of butyrolactone II, 3′-(3-methylbutyl)-butyrolactone II, demonstrated moderate antimicrobial activity against the phytopathogens Pseudomonas syringae and Botrytis cinerea. It exhibited an IC50 of 21 μg/ml against P. syringae and a minimum inhibitory concentration (MIC) of 15.6 μg/ml against B. cinerea [1]. This data provides a baseline for the antimicrobial potential of butyrolactone II analogs.

Antimicrobial Phytopathogenic Bacteria Fungicide

GOT1 Inhibitory Activity of a Butyrolactone II Derivative

A butyrolactone II derivative, (+)-3′,3′-di-(dimethylallyl)-butyrolactone II, was identified as an inhibitor of glutamic oxaloacetate transaminase 1 (GOT1), a target in pancreatic ductal adenocarcinoma. The compound exhibited an in vitro IC50 of 26.38 ± 0.1 μM against GOT1 [1]. This positions butyrolactone II derivatives as a novel chemotype for developing GOT1-targeting therapies.

GOT1 Inhibitor Pancreatic Cancer Glutamine Metabolism

Butyrolactone II: Validated Research and Procurement Applications


Antioxidant Mechanism and SAR Studies

Due to its superior DPPH radical scavenging activity (IC50 of 17.64 ± 6.41 μM) compared to its prenylated analog butyrolactone I (IC50 of 51.39 ± 3.68 μM), butyrolactone II is the preferred compound for structure-activity relationship (SAR) studies investigating the role of the prenyl side chain in antioxidant mechanisms [1].

5-Lipoxygenase (5-LOX) Pathway Research

Butyrolactone II serves as a specific pharmacological tool for probing the 5-LOX inflammatory pathway, with a defined IC50 of 21.43 μg/ml. It is appropriate for in vitro and cell-based assays where modulation of 5-LOX activity is required [1].

Derivatization for Anticancer Drug Discovery

The butyrolactone II scaffold, when appropriately derivatized (e.g., (+)-3′,3′-di-(dimethylallyl)-butyrolactone II), demonstrates GOT1 inhibitory activity (IC50 = 26.38 ± 0.1 μM). This makes it a valuable starting point for medicinal chemistry programs targeting glutamine metabolism in pancreatic cancer [1].

Agricultural Antimicrobial Lead Development

Derivatives of butyrolactone II, such as 3′-(3-methylbutyl)-butyrolactone II, show quantifiable activity against phytopathogens like Pseudomonas syringae (IC50 = 21 μg/ml) and Botrytis cinerea (MIC = 15.6 μg/ml). This data supports its use in agricultural research for developing novel fungicides and bactericides [1].

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